molecular formula C12H17NO3 B15312307 Tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B15312307
M. Wt: 223.27 g/mol
InChI Key: FTVIOWWREUZABK-UHFFFAOYSA-N
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Description

Tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a tert-butyl ester group, an ethynyl group, and a bicyclic framework containing oxygen and nitrogen atoms.

Preparation Methods

The synthesis of tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The initial step involves the formation of the bicyclic core through a cyclization reaction.

    Introduction of the ethynyl group: The ethynyl group is introduced via a Sonogashira coupling reaction, which typically involves a palladium catalyst and a copper co-catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Chemical Reactions Analysis

Tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: The compound can undergo reduction reactions, particularly at the ethynyl group, using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the tert-butyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Scientific Research Applications

Tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

The compound’s versatility in forming various derivatives makes it valuable in research focused on developing new drugs and materials .

Mechanism of Action

The mechanism of action of tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is not fully understood. its structure suggests that it can interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of the ethynyl group allows for potential interactions with enzymes and receptors, influencing their activity. The bicyclic framework provides rigidity, which can enhance binding affinity to specific molecular targets .

Comparison with Similar Compounds

Tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: This compound lacks the ethynyl group, making it less versatile in certain chemical reactions.

    Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound has a different bicyclic structure, which affects its reactivity and applications.

    Tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate:

The uniqueness of this compound lies in its combination of a rigid bicyclic structure and the reactive ethynyl group, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

InChI

InChI=1S/C12H17NO3/c1-5-12-6-9(15-8-12)7-13(12)10(14)16-11(2,3)4/h1,9H,6-8H2,2-4H3

InChI Key

FTVIOWWREUZABK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1(CO2)C#C

Origin of Product

United States

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